![molecular formula C9H7F3O3 B1350602 4-methoxy-2-(trifluoromethyl)benzoic Acid CAS No. 127817-85-0](/img/structure/B1350602.png)
4-methoxy-2-(trifluoromethyl)benzoic Acid
Overview
Description
4-Methoxy-2-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 127817-85-0 . It has a molecular weight of 220.15 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3O3/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid-crystal substance . It has a boiling point of 147-150°C .Scientific Research Applications
Degradation and Stability Studies
LC-MS/MS Study of Degradation Processes of Nitisinone and By-products : A study by Barchańska et al. (2019) focuses on nitisinone, a compound related to 4-methoxy-2-(trifluoromethyl)benzoic acid, exploring its stability and degradation products under various conditions. The study reveals that nitisinone degrades into two major products, including 2-amino-4-(trifluoromethyl)benzoic acid, under conditions mimicking the human stomach's pH, showcasing the chemical's stability and potential implications for medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Application in Food and Feed Additives
Regulation of Gut Functions by Benzoic Acid : Mao et al. (2019) discuss how benzoic acid, sharing a functional group with this compound, can influence gut functions in food and feed additives. This review illustrates the potential of structurally similar compounds in enhancing gut health by regulating enzyme activity, redox status, and microbiota, thus implying possible applications of 4-methoxy derivatives in nutrition and health science (Mao, Yang, Chen, Yu, & He, 2019).
Advanced Oxidation Processes
Degradation of Acetaminophen by Advanced Oxidation Processes : Qutob et al. (2022) provide insights into the degradation pathways of acetaminophen, mentioning the role of various by-products and their biotoxicity. While not directly related to this compound, this study highlights the importance of understanding chemical degradation and potential environmental and pharmacological impacts, suggesting areas where methoxy-trifluoromethyl derivatives might be of interest (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Properties and Clinical Use
Metoclopramide - Pharmacological Properties and Clinical Use : Although not directly linked to this compound, this review by Pinder et al. (2012) on metoclopramide explores its pharmacological properties, including effects on gastric emptying and anti-emetic actions. Studies like these emphasize the importance of understanding the pharmacodynamics and clinical applications of chemical compounds, suggesting a potential framework for researching methoxy-trifluoromethyl derivatives' effects in similar domains (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a useful reactant for the synthesis of phenothiazines .
Mode of Action
It is likely that the compound interacts with its targets in a manner that facilitates the synthesis of phenothiazines .
Biochemical Pathways
Given its role in the synthesis of phenothiazines, it may influence pathways related to these compounds .
Result of Action
Its known role in the synthesis of phenothiazines suggests it may have effects related to these compounds .
properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCRFQSWSHKLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379504 | |
Record name | 4-methoxy-2-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127817-85-0 | |
Record name | 4-methoxy-2-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.